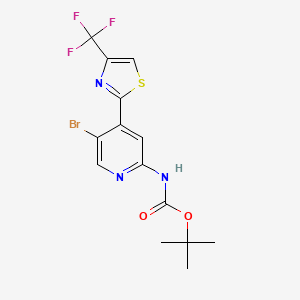
tert-Butyl (5-bromo-4-(4-(trifluoromethyl)thiazol-2-yl)pyridin-2-yl)carbamate
Cat. No. B8690392
M. Wt: 424.24 g/mol
InChI Key: JTGCZTYRUKZZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08283361B2
Procedure details


To a 2 L round bottom flask was charged tert-butyl 5-bromo-4-(4-hydroxy-4-(trifluoromethyl)-4,5-dihydrothiazol-2-yl)pyridin-2-ylcarbamate (Intermediate 86, 56.8 g, 128 mmol) and dimethoxyethane (800 mL). The reaction mixture was chilled in an ice-water bath, then trifluoroacetic anhydride (69 mL, 514 mmol) and 2,6-lutidine (133 mL, 1.15 mol) were added simultaneously over 1 h. An orange/yellow solution which resulted was allowed to stir in the ice-water bath for 30 min, then the solution was warmed to room temperature. The orange solution was concentrated under reduced pressure to dryness, and the resulting residue was triturated with methanol. The solid was collected by filtration and washed with more methanol, dried under vacuum overnight, yielding 49 g of white solid.
Name
tert-butyl 5-bromo-4-(4-hydroxy-4-(trifluoromethyl)-4,5-dihydrothiazol-2-yl)pyridin-2-ylcarbamate
Quantity
56.8 g
Type
reactant
Reaction Step One

Name
Intermediate 86
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:16]2[S:17][CH2:18][C:19](O)([C:21]([F:24])([F:23])[F:22])[N:20]=2)=[CH:4][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:6][CH:7]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.N1C(C)=CC=CC=1C>C(COC)OC>[Br:1][C:2]1[C:3]([C:16]2[S:17][CH:18]=[C:19]([C:21]([F:24])([F:23])[F:22])[N:20]=2)=[CH:4][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:6][CH:7]=1
|
Inputs


Step One
|
Name
|
tert-butyl 5-bromo-4-(4-hydroxy-4-(trifluoromethyl)-4,5-dihydrothiazol-2-yl)pyridin-2-ylcarbamate
|
|
Quantity
|
56.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C=1SCC(N1)(C(F)(F)F)O
|
|
Name
|
Intermediate 86
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C=1SCC(N1)(C(F)(F)F)O
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
Step Two
|
Name
|
|
|
Quantity
|
69 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
133 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C)C
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was chilled in an ice-water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An orange/yellow solution which resulted
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The orange solution was concentrated under reduced pressure to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting residue was triturated with methanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with more methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=CC(=NC1)NC(OC(C)(C)C)=O)C=1SC=C(N1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
